molecular formula C10H10 B101376 1,1a,6,6a-Tetrahydrocycloprop[a]indene CAS No. 15677-15-3

1,1a,6,6a-Tetrahydrocycloprop[a]indene

Cat. No. B101376
CAS RN: 15677-15-3
M. Wt: 130.19 g/mol
InChI Key: UVWBCEZWTSQQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1a,6,6a-Tetrahydrocycloprop[a]indene (TCI) is a cyclopropyl-containing compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological activities. TCI is a bicyclic compound that contains a cyclopropane ring fused to an indene ring system. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

1,1a,6,6a-Tetrahydrocycloprop[a]indene has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied for its anti-inflammatory effects and its potential as a treatment for inflammatory diseases such as arthritis.

Mechanism Of Action

The mechanism of action of 1,1a,6,6a-Tetrahydrocycloprop[a]indene is not fully understood but is believed to involve the modulation of various signaling pathways. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 1,1a,6,6a-Tetrahydrocycloprop[a]indene in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research. One direction is to further investigate its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. Another direction is to investigate its potential as a treatment for neurodegenerative diseases and its ability to increase the production of BDNF. Moreover, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene as an anti-inflammatory agent and its ability to inhibit the production of pro-inflammatory cytokines. Finally, future research can investigate the potential of 1,1a,6,6a-Tetrahydrocycloprop[a]indene derivatives and analogs in various scientific research applications.
Conclusion:
In conclusion, 1,1a,6,6a-Tetrahydrocycloprop[a]indene is a promising compound for scientific research due to its unique chemical structure and potential biological activities. 1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using various methods and has shown promising results in biochemical and physiological studies. 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been studied as a potential anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. Moreover, 1,1a,6,6a-Tetrahydrocycloprop[a]indene has various advantages and limitations for lab experiments, and there are various future directions for 1,1a,6,6a-Tetrahydrocycloprop[a]indene research.

Synthesis Methods

1,1a,6,6a-Tetrahydrocycloprop[a]indene can be synthesized using different methods such as the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of 1,1a,6,6a-Tetrahydrocycloprop[a]indene, the diene is cyclopentadiene, and the dienophile is maleic anhydride. The Birch reduction involves the reduction of aromatic compounds using sodium and liquid ammonia. The Wurtz coupling reaction involves the reaction of an alkyl halide with sodium in dry ether to form a cyclopropane ring.

properties

CAS RN

15677-15-3

Product Name

1,1a,6,6a-Tetrahydrocycloprop[a]indene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

1,1a,6,6a-tetrahydrocyclopropa[a]indene

InChI

InChI=1S/C10H10/c1-2-4-9-7(3-1)5-8-6-10(8)9/h1-4,8,10H,5-6H2

InChI Key

UVWBCEZWTSQQJW-UHFFFAOYSA-N

SMILES

C1C2C1C3=CC=CC=C3C2

Canonical SMILES

C1C2C1C3=CC=CC=C3C2

Origin of Product

United States

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